molecular formula C4H7BrO B13513022 (Z)-2-bromobut-2-en-1-ol CAS No. 52467-65-9

(Z)-2-bromobut-2-en-1-ol

Cat. No.: B13513022
CAS No.: 52467-65-9
M. Wt: 151.00 g/mol
InChI Key: OFRPQMBABOBXKG-RQOWECAXSA-N
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Description

(Z)-2-bromobut-2-en-1-ol is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the (Z)-configuration, meaning the higher priority substituents on the double-bonded carbons are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-2-bromobut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol. This reaction typically uses bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromobut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form but-2-en-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form but-2-en-1-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: But-2-enal or but-2-enone.

    Reduction: But-2-en-1-ol.

    Substitution: But-2-en-1-ol or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-bromobut-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-2-bromobut-2-en-1-ol exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-bromobut-2-en-1-ol: The (E)-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.

    But-2-en-1-ol: The non-brominated analog of the compound.

    2-bromo-1-butanol: A brominated alcohol with the bromine atom on a different carbon.

Uniqueness

(Z)-2-bromobut-2-en-1-ol is unique due to its specific (Z)-configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its (E)-isomer and other similar compounds. This makes it valuable in the synthesis of specific target molecules where stereochemistry is crucial.

Properties

CAS No.

52467-65-9

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

(Z)-2-bromobut-2-en-1-ol

InChI

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,6H,3H2,1H3/b4-2-

InChI Key

OFRPQMBABOBXKG-RQOWECAXSA-N

Isomeric SMILES

C/C=C(/CO)\Br

Canonical SMILES

CC=C(CO)Br

Origin of Product

United States

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